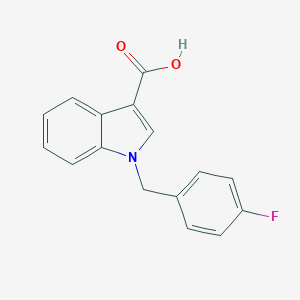

1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

Le métabolite 3-carboxyindole de FUB-PB-22 est un étalon de référence analytique classé comme métabolite de cannabinoïde synthétique. Il est un métabolite de FUB-PB-22 et de FDU-NB-22. Ce composé est principalement utilisé dans la recherche et les applications médico-légales .

Méthodes De Préparation

La préparation du métabolite 3-carboxyindole de FUB-PB-22 implique des voies de synthèse qui partent de dérivés de l'indole. Le processus de synthèse comprend généralement l'introduction d'un groupe fluorophényle et la carboxylation sur le cycle indole. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions.

Analyse Des Réactions Chimiques

Le métabolite 3-carboxyindole de FUB-PB-22 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du cycle indole, conduisant à la formation de produits hydroxylés.

Réduction : Les réactions de réduction peuvent modifier le groupe fluorophényle ou le groupe carboxyle.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle indole ou du groupe fluorophényle, conduisant à la formation de différents dérivés.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Le métabolite 3-carboxyindole de FUB-PB-22 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert d'étalon de référence pour l'identification et la quantification des cannabinoïdes synthétiques dans divers échantillons.

Biologie : Les chercheurs étudient ses voies métaboliques et ses interactions avec les systèmes biologiques.

Médecine : Il est utilisé dans les études toxicologiques pour comprendre les effets et le métabolisme des cannabinoïdes synthétiques dans le corps humain.

Mécanisme d'action

Le mécanisme d'action du métabolite 3-carboxyindole de FUB-PB-22 implique son interaction avec les récepteurs cannabinoïdes dans le corps. Il est un métabolite de cannabinoïdes synthétiques, qui sont connus pour se lier aux récepteurs cannabinoïdes, en particulier CB1 et CB2. Cette liaison conduit à divers effets physiologiques, notamment des modifications de l'humeur, de la perception et de la cognition. Les cibles moléculaires et les voies spécifiques impliquées dans son action sont encore à l'étude .

Applications De Recherche Scientifique

Synthetic Cannabinoids

One of the primary applications of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid is in the development of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids found in cannabis and are often designed to interact with the cannabinoid receptors CB1 and CB2.

- Structure-Activity Relationships (SARs) : Research has indicated that modifications to the indole structure can significantly affect the potency and efficacy of these synthetic cannabinoids. In particular, the introduction of a 4-fluorobenzyl group enhances receptor binding affinity and selectivity for CB receptors .

- Case Studies : A systematic evaluation of carboxamide-type synthetic cannabinoids revealed that this compound derivatives exhibited potent agonistic activity at both CB1 and CB2 receptors. For example, studies have shown that certain analogues demonstrate enhanced receptor activation compared to their non-fluorinated counterparts .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic contexts.

- In Vitro Studies : Pharmacokinetic studies indicate that this compound is highly protein-bound and exhibits rapid clearance rates in human liver microsomes. The intrinsic clearance rates suggest that while it may be quickly metabolized, its high protein binding could lead to prolonged effects in vivo .

- Detection Windows : The rapid metabolism combined with high protein binding may result in longer detection windows for drug testing, which is particularly relevant for forensic toxicology .

Therapeutic Potential

The therapeutic applications of this compound are still under investigation but show promise in several areas:

- Pain Management : Given its interaction with cannabinoid receptors, there is potential for this compound to be developed into analgesic therapies. Synthetic cannabinoids have been explored as alternatives to traditional pain medications, especially in cases where patients exhibit resistance to opioids .

- Mental Health Disorders : There is ongoing research into the use of synthetic cannabinoids for treating anxiety and depression. The modulation of endocannabinoid signaling pathways may offer new avenues for therapeutic interventions .

Data Summary Table

Mécanisme D'action

The mechanism of action of FUB-PB-22 3-carboxyindole metabolite involves its interaction with cannabinoid receptors in the body. It is a metabolite of synthetic cannabinoids, which are known to bind to cannabinoid receptors, particularly CB1 and CB2. This binding leads to various physiological effects, including alterations in mood, perception, and cognition. The specific molecular targets and pathways involved in its action are still under investigation .

Comparaison Avec Des Composés Similaires

Le métabolite 3-carboxyindole de FUB-PB-22 est similaire à d'autres métabolites de cannabinoïdes synthétiques, tels que :

Métabolite 3-carboxyindole de 5-fluoro PB-22 : Ce composé est un métabolite majeur du 5-fluoro PB-22 et partage des caractéristiques structurelles et des applications similaires.

Métabolite 3-carboxyindole de FDU-NB-22 : Un autre composé apparenté avec des voies métaboliques et des applications de recherche similaires.

L'unicité du métabolite 3-carboxyindole de FUB-PB-22 réside dans son profil métabolique spécifique et son utilisation comme étalon de référence dans les études médico-légales et toxicologiques .

Activité Biologique

1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid is a synthetic compound that incorporates an indole moiety with a fluorobenzyl substituent. The indole structure is well-known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Indole Ring : A bicyclic structure that contributes to various biological activities.

- Fluorobenzyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Carboxylic Acid Functionality : Potentially involved in receptor binding and activity modulation.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. The compound has been investigated for its ability to inhibit HIV-1 integrase, an essential enzyme in the viral replication cycle.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 32.37 | Inhibits integration of viral DNA with host genome |

| Indole-2-carboxylic acid | 20.00 | Similar mechanism targeting HIV-1 integrase |

The IC50 value of 32.37 µM indicates moderate potency against HIV-1 integrase, suggesting that structural modifications could enhance efficacy further .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. The presence of the carboxylic acid group in this compound may contribute to these effects by modulating pathways involved in inflammation.

Interaction with Cannabinoid Receptors

Compounds with similar structures have shown interactions with cannabinoid receptors, which could lead to analgesic and anti-inflammatory effects. The fluorobenzyl group may enhance binding affinity to these receptors, potentially offering therapeutic benefits in pain management .

Study on HIV-1 Integrase Inhibition

A study conducted by researchers focused on the synthesis and evaluation of various indole derivatives, including this compound. The study aimed to determine their efficacy as HIV-1 integrase inhibitors. Results indicated that modifications to the indole core significantly impacted antiviral activity, with some derivatives exhibiting IC50 values as low as 20 µM .

Pharmacodynamics and Safety Profile

Another study evaluated the pharmacodynamics of indole derivatives in vivo. It was found that compounds similar to this compound exhibited dose-dependent effects on physiological parameters, suggesting potential for therapeutic use while also highlighting the need for further safety evaluations due to possible side effects such as nausea and anxiety .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLLPLNNVZERDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342135 | |

| Record name | FUB-PB-22 3-Carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226883-79-0 | |

| Record name | FUB-PB-22 3-Carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.